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molecular formula C22H24N2O4 B8814414 Benzyl 1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 913376-52-0

Benzyl 1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No. B8814414
M. Wt: 380.4 g/mol
InChI Key: VKCNSUXVDPWXHN-UHFFFAOYSA-N
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Patent
US08088794B2

Procedure details

To a stirring suspension of benzyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (3380 mg, 11 mmol) in chlorobenzene (30 mL) at 10° C. under nitrogen was added trimethylaluminum (16 mL, 33 mmol, 2M in toluene). Internal temperature reached 27° C. At 25° C., 1,2-epoxy-2-methylpropane (1000 mg, 16 mmol) was added. The reaction mixture was stirred for 3 h at 25° C., and then diluted with THF (500 mL). The resultant was chilled to 10° C., and sodium sulfate decahydrate (2 g) was added. After 1 hr, another 2 g of sodium sulfate decahydrate added. After 2 h, the gel was filtered through a bed of celite and washed with EtOAc (3×100 mL). The filtrate was then washed with aq. 1 M HCl (50 mL) and brine. The organic layer was dried over MgSO4. and concentrated. The residue was purified on 120 g silica chromatography (30>90% EtOAc/hex). To give the title compound (1.11 g, 27% yield) as an amorphous solid. MS (ESI pos. ion) m/z: 381 (MH+). Calc'd exact mass for C22H24N2O4 380.
Quantity
3380 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
1000 mg
Type
reactant
Reaction Step Three
Name
sodium sulfate decahydrate
Quantity
2 g
Type
reactant
Reaction Step Four
Name
sodium sulfate decahydrate
Quantity
2 g
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Yield
27%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([CH3:13])[C:3]=1[C:14]([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:15].C[Al](C)C.[O:28]1[C:30]([CH3:32])([CH3:31])[CH2:29]1.O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>ClC1C=CC=CC=1.C1COCC1>[OH:28][C:30]([CH3:32])([CH3:31])[CH2:29][N:5]1[C:4]([CH3:13])=[C:3]([C:14]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:15])[C:2](=[O:1])[N:6]1[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:3.4.5.6.7.8.9.10.11.12.13.14.15|

Inputs

Step One
Name
Quantity
3380 mg
Type
reactant
Smiles
OC1=C(C(=NN1C1=CC=CC=C1)C)C(=O)OCC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
C[Al](C)C
Step Three
Name
Quantity
1000 mg
Type
reactant
Smiles
O1CC1(C)C
Step Four
Name
sodium sulfate decahydrate
Quantity
2 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
sodium sulfate decahydrate
Quantity
2 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached 27° C
TEMPERATURE
Type
TEMPERATURE
Details
The resultant was chilled to 10° C.
WAIT
Type
WAIT
Details
After 1 hr
Duration
1 h
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the gel was filtered through a bed of celite
WASH
Type
WASH
Details
washed with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The filtrate was then washed with aq. 1 M HCl (50 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
and concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on 120 g silica chromatography (30>90% EtOAc/hex)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC(CN1N(C(C(=C1C)C(=O)OCC1=CC=CC=C1)=O)C1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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